molecular formula C20H16ClFN2O2S B6539353 2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060336-95-9

2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539353
CAS No.: 1060336-95-9
M. Wt: 402.9 g/mol
InChI Key: SNAWJHDQBALQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H16ClFN2O2S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0605048 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClFN2OC_{18}H_{18}ClFN_2O, with a molecular weight of approximately 348.80 g/mol. Its structure includes a chloro and a fluoro group, contributing to its unique chemical properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-chloro-4-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide exhibit significant anticancer activity. For instance, derivatives of benzamides have been reported to inhibit various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzamide derivatives have shown efficacy against a range of bacterial strains, indicating that modifications in their structure can enhance their antimicrobial potency .

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes in cancer metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the presence of the thiophene moiety may contribute to enhanced interactions with biological targets due to its electron-rich nature.

Case Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer activity of a series of benzamide derivatives, including compounds structurally similar to this compound. The results demonstrated that these compounds inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 5 to 20 µM. The most potent derivative exhibited a significant increase in apoptosis markers .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several benzamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that modifications in the benzamide structure led to varying degrees of antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)10
AnticancerPC3 (prostate cancer)15
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli10

Scientific Research Applications

The compound has shown promise in several biological applications:

Tyrosinase Inhibition

Research indicates that derivatives of the 3-chloro-4-fluorophenyl motif, which includes the target compound, exhibit notable inhibitory activity against tyrosinase, an enzyme critical in melanin production. This activity is significant for developing skin-lightening agents and treating hyperpigmentation disorders .

Anticancer Properties

Studies have suggested that similar compounds with structural similarities to the target molecule possess anticancer properties. The incorporation of thiophene rings has been linked to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .

Protein Kinase Inhibition

The compound may also serve as a protein kinase inhibitor, which is crucial in regulating cellular functions and signaling pathways. The modulation of these pathways can be beneficial in treating diseases such as cancer and diabetes .

Case Studies

Here are some documented case studies highlighting the applications of compounds similar to the target molecule:

StudyFocusFindings
Study ATyrosinase InhibitionIdentified several derivatives with IC50 values ranging from 2.96 to 10.65 μM, indicating strong inhibition potential .
Study BAnticancer ActivityDemonstrated that compounds with thiophene groups showed enhanced cytotoxicity against breast cancer cell lines .
Study CProtein Kinase ModulationInvestigated the inhibition of specific kinases involved in signaling pathways relevant to cancer progression .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S/c21-18-11-14(22)5-8-17(18)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAWJHDQBALQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.